N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine
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Overview
Description
N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine: is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a 4-fluorobenzyl group and a phenylsulfonyl group attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine typically involves the following steps:
Formation of the 4-fluorobenzylamine intermediate: This can be achieved by the reduction of 4-fluorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.
Sulfonylation: The 4-fluorobenzylamine is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(4-fluorobenzyl)-N-(phenylsulfonyl)amine.
Glycine coupling: Finally, the N-(4-fluorobenzyl)-N-(phenylsulfonyl)amine is coupled with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine can undergo oxidation reactions, particularly at the 4-fluorobenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives.
Substitution: The 4-fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
- Oxidation products include 4-fluorobenzaldehyde and 4-fluorobenzoic acid.
- Reduction products include sulfinyl and sulfide derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors, which may lead to the discovery of new biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluorobenzyl and phenylsulfonyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycine
- N-(4-bromobenzyl)-N-(phenylsulfonyl)glycine
- N-(4-methylbenzyl)-N-(phenylsulfonyl)glycine
Comparison: N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine is unique due to the presence of the fluorine atom in the 4-fluorobenzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents (e.g., chlorine, bromine, or methyl groups). The fluorine atom’s electronegativity and small size can enhance the compound’s stability and binding interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14FNO4S |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C15H14FNO4S/c16-13-8-6-12(7-9-13)10-17(11-15(18)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) |
InChI Key |
PYRWBYSQMUEQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)O |
Origin of Product |
United States |
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